molecular formula C8H17N3O2 B613027 2-Amino-6-(1-aminoethylideneamino)hexanoic acid CAS No. 53774-63-3

2-Amino-6-(1-aminoethylideneamino)hexanoic acid

Cat. No.: B613027
CAS No.: 53774-63-3
M. Wt: 187.24 g/mol
InChI Key: ONYFNWIHJBLQKE-ZETCQYMHSA-N
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Mechanism of Action

Target of Action

2-Amino-6-(1-aminoethylideneamino)hexanoic acid, also known as L-homoserine, is a non-proteinogenic amino acid that is commonly found in bacteria and plants. It primarily targets proteolytic enzymes like plasmin .

Mode of Action

This compound is a derivative and analogue of the amino acid lysine . It acts as an effective inhibitor for enzymes that bind to lysine residues . This includes proteolytic enzymes like plasmin, which is responsible for fibrinolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-NIL can be synthesized through a series of chemical reactions involving the modification of L-lysineThe final step involves deprotection to yield L-NIL .

Industrial Production Methods

While specific industrial production methods for L-NIL are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of protection, modification, and deprotection under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

L-NIL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of L-NIL, which can be further studied for their biological activities .

Scientific Research Applications

L-NIL has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-NIL

L-NIL is unique due to its high selectivity for inducible nitric oxide synthase (iNOS) compared to other nitric oxide synthase isoforms. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for targeted modulation of nitric oxide levels without affecting other isoforms .

Properties

CAS No.

53774-63-3

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid

InChI

InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1

InChI Key

ONYFNWIHJBLQKE-ZETCQYMHSA-N

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)N)N

SMILES

CC(=NCCCCC(C(=O)O)N)N

Canonical SMILES

CC(=NCCCCC(C(=O)O)N)N

Synonyms

N-(5-Amino-5-carboxypentyl)-acetamidine; H-Lys(1-iminoethyl)-OH; L-NIL

Origin of Product

United States

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